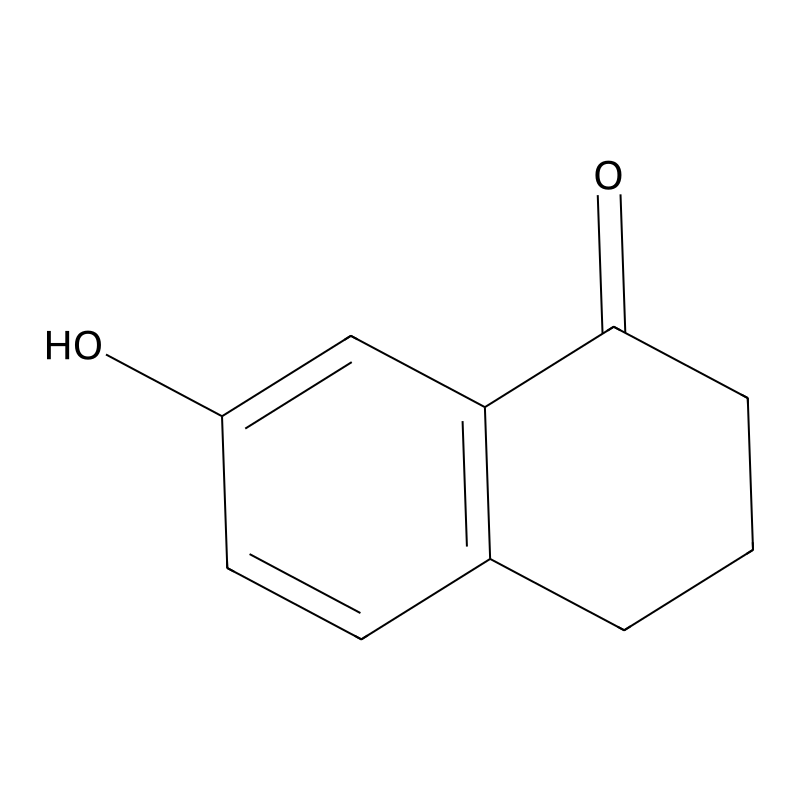

7-Hydroxy-1-tetralone

Content Navigation

R&D teams face erratic yields and compromised bioactivity when using 6-hydroxy-1-tetralone isomers or 7-methoxy precursors. The unprotected C7 hydroxyl in 7-Hydroxy-1-tetralone eliminates harsh demethylation, enabling direct Williamson ether synthesis and preserving target-binding affinity. • Enables nanomolar IC50 in MAO inhibitors vs. C6-substituted analogs. • Precursor for 7-desmethylagomelatine and fluorescent H3 receptor probes without extra deprotection steps. • Consistent >98% purity, lot-to-lot, for reproducible advanced organic synthesis. Trusted by medicinal chemists for regiocontrol-critical drug discovery projects.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

7-Hydroxy-1-tetralone (CAS: 22009-38-7) is a highly versatile bicyclic building block characterized by a fused ketone and a phenolic hydroxyl group at the 7-position. In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing complex polycyclic systems, including substituted naphthalenes, fluorescent chalcones, and active pharmaceutical ingredients (APIs) such as monoamine oxidase (MAO) inhibitors and agomelatine analogs [1]. Operating as a crystalline solid with a melting point of 164–168 °C, its primary procurement value lies in providing a regiochemically precise, unprotected phenolic handle that dictates downstream electronic properties and receptor binding affinities .

Substituting 7-hydroxy-1-tetralone with its close regioisomers (e.g., 5- or 6-hydroxy-1-tetralone) or its protected ether analog (7-methoxy-1-tetralone) fundamentally alters both process chemistry and end-product efficacy. The position of the hydroxyl group relative to the C1 carbonyl dictates the molecule's electronic resonance; unlike the 6-isomer, the 7-hydroxyl group is meta to the acyl-bearing carbon, preventing direct resonance stabilization and drastically shifting its pKa . This electronic difference not only changes the basicity required for alkylation but also translates to massive differences in target affinity for downstream APIs [1]. Furthermore, attempting to use the cheaper 7-methoxy precursor forces chemists to introduce harsh, low-yielding demethylation steps (e.g., AlCl3 at elevated temperatures) that are incompatible with sensitive functional groups in late-stage synthesis [2].

Electronic Profile & Phenolic Nucleophilicity

The regiochemistry of the hydroxyl group in tetralone derivatives creates a profound electronic divergence. In 6-hydroxy-1-tetralone, the hydroxyl group is para to the electron-withdrawing C1 carbonyl, allowing resonance stabilization of the phenoxide anion and resulting in a highly acidic reported pKa of 7.74. In contrast, the hydroxyl group in 7-hydroxy-1-tetralone is meta to the carbonyl, preventing direct resonance stabilization and yielding a significantly higher predicted pKa of ~9.44. This ~1.7-unit pKa difference means that 7-hydroxy-1-tetralone requires stronger bases for complete deprotonation but generates a substantially more nucleophilic phenoxide, which directly alters the kinetics and optimal conditions for downstream O-alkylation reactions [REFS-1, REFS-2].

| Evidence Dimension | Phenolic pKa |

| Target Compound Data | ~9.44 (Predicted) |

| Comparator Or Baseline | 7.74 (6-hydroxy-1-tetralone, reported) |

| Quantified Difference | ~1.7 pKa unit difference |

| Conditions | Standard aqueous pKa evaluation |

Buyers must account for this pKa shift when designing etherification workflows, as the 7-isomer requires different base selection but offers superior nucleophilicity once deprotonated.

MAO-B Inhibitor Potency

In the development of monoamine oxidase (MAO) inhibitors for neurodegenerative diseases, the substitution pattern on the tetralone core strictly dictates target affinity. Structure-activity relationship (SAR) studies demonstrate that arylalkyloxy substitution at the C7 position yields highly potent MAO-B inhibitors with IC50 values in the submicromolar to low nanomolar range (0.00089–0.047 μM)[1]. Direct comparisons reveal that substitution of 1-tetralones on C7 yields significantly better MAO inhibition than substitution on C6 or C5 [2]. Consequently, 7-hydroxy-1-tetralone is the mandatory starting scaffold for achieving nanomolar potency in this therapeutic class.

| Evidence Dimension | MAO-B Inhibition Potency (IC50) |

| Target Compound Data | 0.00089–0.047 μM (C7-substituted derivatives) |

| Comparator Or Baseline | Significantly weaker inhibition (C6- and C5-substituted derivatives) |

| Quantified Difference | C7 substitution is structurally required for optimal nanomolar affinity |

| Conditions | In vitro recombinant human MAO-B assay |

For pharmaceutical procurement, selecting the 7-hydroxy isomer over the 6-hydroxy isomer is critical to achieving the required nanomolar potency in MAO-B targeted drug discovery.

Step Economy vs. Methoxy Precursors

Industrial synthesis of 7-substituted tetralone derivatives often defaults to using 7-methoxy-1-tetralone. However, converting the methoxy ether to the reactive hydroxyl handle requires harsh demethylation conditions, typically utilizing excess aluminum trichloride (AlCl3) in anhydrous toluene at 110 °C, followed by aggressive aqueous quenching . By procuring 7-hydroxy-1-tetralone directly, process chemists bypass this entire step, eliminating the use of corrosive Lewis acids, reducing hazardous waste generation, and avoiding the yield losses associated with the demethylation sequence[1].

| Evidence Dimension | Synthetic Step Economy & Reagent Hazard |

| Target Compound Data | Direct O-alkylation possible (0 demethylation steps) |

| Comparator Or Baseline | 1 additional step requiring AlCl3 at 110 °C (7-methoxy-1-tetralone) |

| Quantified Difference | Elimination of 1 hazardous synthetic step and associated yield loss |

| Conditions | Standard industrial etherification scale-up |

Procuring the pre-demethylated 7-hydroxy building block streamlines multi-step API synthesis, improves safety profiles, and enhances overall process yield.

MAO-B Inhibitor Synthesis

Directly leveraging its optimal C7 substitution profile to achieve nanomolar IC50 values in drug discovery libraries targeting Parkinson's disease, outperforming C6-substituted analogs [1].

Agomelatine Analog & Impurity Synthesis

Serving as a critical precursor for the synthesis of 7-desmethylagomelatine and other related melatonergic receptor ligands where the 7-position oxygen is strictly conserved .

Fluorescent Chalcone Probes

Acting as the regiochemically precise starting material for Williamson ether synthesis to produce fluorescent probes for visualizing human histamine H3 receptors [2].

Polycyclic Core Assembly

Utilized in advanced organic synthesis (e.g., the formal synthesis of myrioneurinol) where the specific electronic properties of the 7-hydroxyl group direct subsequent oxidative dearomatization and alkyl shift processes .

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types